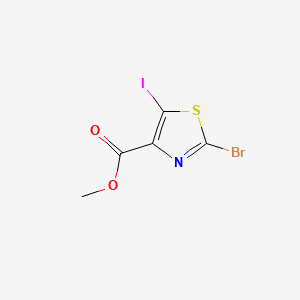
2-Bromo-5-iodo-thiazole-4-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains bromine, iodine, and a thiazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the initial formation of 2-amino-5-iodothiazole, which is then brominated to yield the desired compound. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2-position of the thiazole ring .
Industrial Production Methods
Industrial production of methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazole derivatives, while coupling reactions can produce complex biaryl compounds .
Applications De Recherche Scientifique
Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
- Methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
- Methyl 2-bromo-5-fluoro-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other similar compounds. This dual halogenation allows for selective functionalization and the formation of diverse derivatives .
Propriétés
Formule moléculaire |
C5H3BrINO2S |
|---|---|
Poids moléculaire |
347.96 g/mol |
Nom IUPAC |
methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C5H3BrINO2S/c1-10-4(9)2-3(7)11-5(6)8-2/h1H3 |
Clé InChI |
COLFOHWXXPJIMB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC(=N1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















